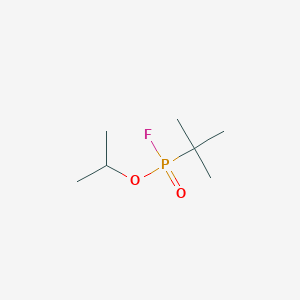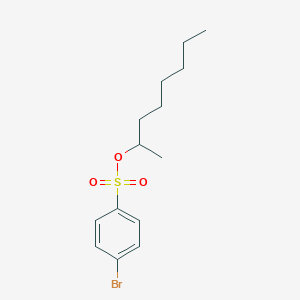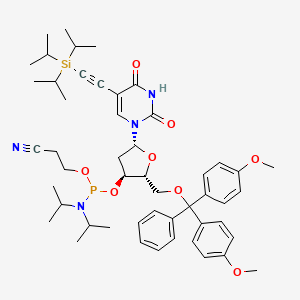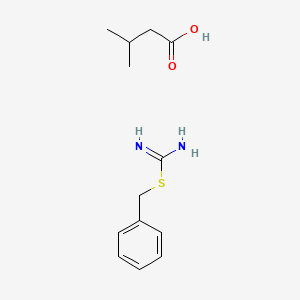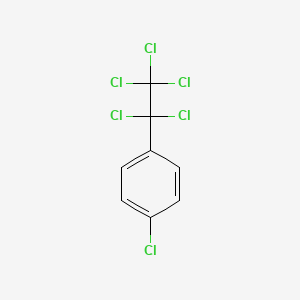
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene is an organic compound characterized by a benzene ring substituted with a chloro group and a pentachloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene typically involves the chlorination of 4-ethylbenzene. The process includes multiple steps of chlorination under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by a nucleophile.
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Reduction: The compound can be reduced under specific conditions to form less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives where the chloro group is replaced by other functional groups.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the benzene ring.
Reduction: Products include partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The chloro and pentachloroethyl groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
- 1-Chloro-4-(1-chloro-2-methylpropyl)benzene
- 1-Chloro-4-(chloromethyl)benzene
- 1-Chloro-4-(trifluoromethyl)benzene
Comparison: 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene is unique due to the presence of the pentachloroethyl group, which significantly alters its chemical properties compared to other similar compounds. This substitution pattern affects its reactivity, making it more versatile in various chemical reactions and applications.
Properties
CAS No. |
830-39-7 |
|---|---|
Molecular Formula |
C8H4Cl6 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
1-chloro-4-(1,1,2,2,2-pentachloroethyl)benzene |
InChI |
InChI=1S/C8H4Cl6/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H |
InChI Key |
SPCOQYQEUMJGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


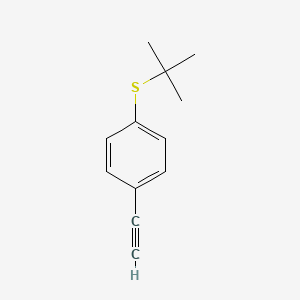
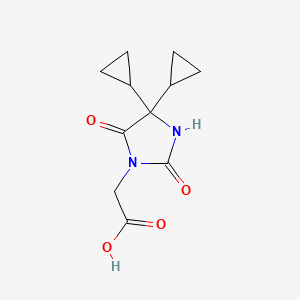

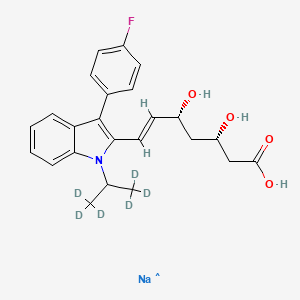

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

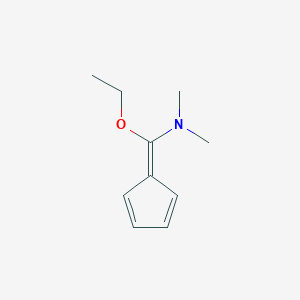
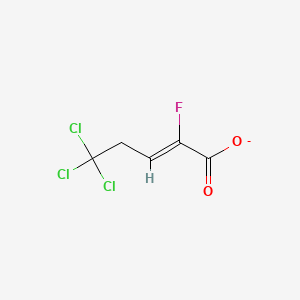
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
